1-cyclobutyl-1H-pyrazol-4-ol

Lipophilicity Drug Design Physicochemical Properties

1-Cyclobutyl-1H-pyrazol-4-ol (CAS 1894317-57-7) is an N1-cyclobutyl-substituted pyrazol-4-ol building block with molecular formula C7H10N2O and molecular weight 138.17 g/mol. The compound features a hydroxyl group at the pyrazole C4 position, enabling further functionalization via alkylation, acylation, or oxidation.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B8013516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-1H-pyrazol-4-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(C=N2)O
InChIInChI=1S/C7H10N2O/c10-7-4-8-9(5-7)6-2-1-3-6/h4-6,10H,1-3H2
InChIKeyIKJWZLNLGGIUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-1H-pyrazol-4-ol – Key Physicochemical and Scaffold Properties for Informed Procurement


1-Cyclobutyl-1H-pyrazol-4-ol (CAS 1894317-57-7) is an N1-cyclobutyl-substituted pyrazol-4-ol building block with molecular formula C7H10N2O and molecular weight 138.17 g/mol . The compound features a hydroxyl group at the pyrazole C4 position, enabling further functionalization via alkylation, acylation, or oxidation [1]. Its computed XLogP3 of 0.7 places it in a moderate lipophilicity range distinct from its N1-methyl, N1-cyclopropyl, N1-isopropyl, and N1-phenyl analogs . This physicochemical profile underpins its utility as a versatile intermediate in medicinal chemistry and agrochemical research.

Why Simple N1-Substitution Swapping with 1-Cyclobutyl-1H-pyrazol-4-ol Fails – Differential Lipophilicity and Metabolic Stability


Pyrazol-4-ol derivatives with different N1-alkyl or cycloalkyl substituents are not interchangeable. The cyclobutyl group imparts a distinct balance of lipophilicity (XLogP3 0.7) compared to N1-methyl (XLogP3 -0.1), N1-cyclopropyl (LogP 0.92), N1-isopropyl (LogP 1.17), and N1-phenyl (LogP 1.58), directly impacting solubility, permeability, and metabolic stability profiles . Furthermore, the constrained four-membered ring of cyclobutyl enhances metabolic stability by reducing oxidative metabolism compared to linear alkyl chains, a property demonstrated in radiotracer studies using fluorocyclobutyl groups [1]. Consequently, substituting the N1-cyclobutyl group with a smaller or linear alkyl group can alter compound disposition and efficacy, making direct replacement without re-optimization unreliable.

Quantitative Differentiation Evidence for 1-Cyclobutyl-1H-pyrazol-4-ol Against Closest Analogs


Quantitative Lipophilicity Comparison: 1-Cyclobutyl vs. 1-Methyl, 1-Cyclopropyl, 1-Isopropyl, and 1-Phenyl Pyrazol-4-ols

The computed logP values (XLogP3 or LogP) for a series of N1-substituted pyrazol-4-ols reveal a clear ordering: 1-methyl (XLogP3 -0.1) < 1-cyclobutyl (XLogP3 0.7) < 1-cyclopropyl (LogP 0.92) < 1-isopropyl (LogP 1.17) < 1-phenyl (LogP 1.58) [REFS-1–5]. 1-Cyclobutyl-1H-pyrazol-4-ol occupies an intermediate lipophilicity position, approximately 0.8 log units more lipophilic than the 1-methyl analog but 0.9 log units less lipophilic than the 1-phenyl analog. This intermediate value is significant for applications requiring balanced permeability and aqueous solubility, such as CNS drug discovery where optimal logP ranges from 1–3.

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Advantage of Cyclobutyl vs. Linear Alkyl Groups: Class-Level Evidence

The cyclobutyl group has been shown to enhance metabolic stability compared to linear alkyl chains. In a study by Franck et al. (2013), a fluorocyclobutyl prosthetic group conjugated to L-tyrosine (L-3-[18F]FCBT) demonstrated excellent in vitro stability in human and rat plasma over 120 minutes and minimal metabolite formation in vivo in mice [1]. In contrast, analogous 18F-labeled radiotracers bearing linear alkyl chains often suffer from rapid radiodefluorination and metabolic degradation [2]. Although direct comparative data for 1-cyclobutyl-1H-pyrazol-4-ol vs. 1-(n-butyl)-1H-pyrazol-4-ol are not available in the public domain, the class-level inference is that the steric hindrance provided by the cyclobutyl ring reduces cytochrome P450-mediated oxidation, a principle widely exploited in medicinal chemistry to improve pharmacokinetic profiles [1].

Metabolic Stability Pharmacokinetics Cyclobutyl

1-Cyclobutyl-1H-pyrazol-4-yl Scaffold in Patent-Derived Kinase Inhibitors: LRRK2 Potency Comparison

The 1-cyclobutyl-1H-pyrazol-4-yl core appears in multiple patent-derived kinase inhibitors with nanomolar potency. In US20240174679, compound Example 1-1 (BDBM677854) bearing the 1-cyclobutyl-1H-pyrazol-4-yl group inhibited LRRK2 with an IC50 of 9.77 nM [1]. Within the same patent, Example 3-2 (BDBM678004), incorporating a 1-cyclobutyl-3-cyclopropyl-1H-pyrazol-4-yl variant, achieved an IC50 of 4.47 nM against LRRK2 [2]. For comparison, the closest cyclopropyl analog, Example 1-38 (BDBM677990) with a 1-cyclopropyl-3-difluoromethyl-1H-pyrazol-4-yl group, showed LRRK2 IC50 of 5.89 nM [3]. These data indicate that the 1-cyclobutyl-1H-pyrazol-4-yl scaffold consistently delivers potent kinase inhibition comparable to or exceeding that of smaller cycloalkyl analogs, while offering distinct physicochemical advantages.

Kinase Inhibition LRRK2 Medicinal Chemistry

Synthetic Utility: 4-OH Functionalization and Cyclobutyl Steric Modulation vs. Methyl Analogs

The 4-hydroxyl group of 1-cyclobutyl-1H-pyrazol-4-ol can undergo selective O-alkylation, O-acylation, or oxidation to the corresponding ketone, enabling rapid diversification . The N1-cyclobutyl substituent provides steric bulk that can influence regioselectivity in subsequent electrophilic aromatic substitution reactions on the pyrazole ring, potentially favoring substitution at the C5 position over C3, in contrast to smaller N1 substituents like methyl which offer minimal steric bias [1]. This steric modulation is valuable for controlling substitution patterns in library synthesis. Additionally, the cyclobutyl group itself can be functionalized via C–H activation or ring-opening strategies, offering orthogonal diversification pathways compared to saturated linear alkyl substituents.

Synthetic Chemistry Regioselectivity Building Block

Optimal Application Scenarios for 1-Cyclobutyl-1H-pyrazol-4-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Lead Generation

The demonstrated potency of 1-cyclobutyl-1H-pyrazol-4-yl-containing compounds against LRRK2 (IC50 values of 4.47–9.77 nM) [1] makes this scaffold a strategic choice for initiating kinase inhibitor programs. Researchers can procure 1-cyclobutyl-1H-pyrazol-4-ol as a core fragment for elaboration into potent, selective kinase inhibitors, leveraging the scaffold's privileged status validated by multiple patent examples.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an intermediate XLogP3 of 0.7, 1-cyclobutyl-1H-pyrazol-4-ol offers a more favorable starting point for CNS drug discovery than the more polar 1-methyl analog (XLogP3 -0.1) or the more lipophilic 1-phenyl analog (LogP 1.58) . This balanced lipophilicity aligns with the optimal logP range of 1–3 for blood-brain barrier penetration, making it a preferred building block for neuroscience-focused medicinal chemistry campaigns.

Metabolic Stability-Focused Lead Optimization

For programs where metabolic stability is a critical parameter, the cyclobutyl group provides a documented advantage over linear alkyl chains by reducing oxidative metabolism [2]. Incorporating 1-cyclobutyl-1H-pyrazol-4-ol into a lead series can preemptively address metabolic liabilities, potentially reducing the number of design-make-test cycles required to achieve acceptable pharmacokinetic profiles.

Diversity-Oriented Synthesis and Library Production

The 4-hydroxyl handle enables efficient parallel derivatization (O-alkylation, acylation), while the steric influence of the N1-cyclobutyl group can direct regioselective ring functionalization . This dual functionality supports the rapid generation of diverse compound libraries, making 1-cyclobutyl-1H-pyrazol-4-ol an efficient building block for high-throughput synthesis and screening initiatives.

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